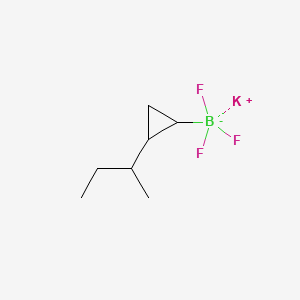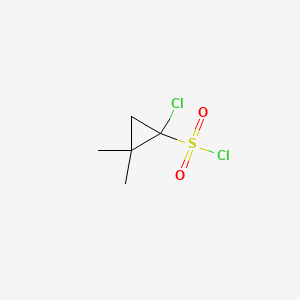
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C5H8Cl2O2S It is a derivative of cyclopropane, characterized by the presence of a sulfonyl chloride group and a chlorine atom attached to the cyclopropane ring
Méthodes De Préparation
The synthesis of 1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethylcyclopropane-1-sulfonyl chloride with a chlorinating agent. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl chloride group can be oxidized or reduced under specific conditions, resulting in the formation of sulfonic acids or sulfonamides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form sulfonic acid derivatives.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparaison Avec Des Composés Similaires
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride can be compared with other similar compounds such as:
2,2-Dimethylcyclopropane-1-sulfonyl chloride: Lacks the chlorine atom, resulting in different reactivity and applications.
Cyclopropanesulfonyl chloride: A simpler structure without the dimethyl groups, leading to different chemical properties.
1,1-Dichloro-2,2-dimethylcyclopropane: Contains two chlorine atoms, resulting in different reactivity patterns.
Propriétés
Formule moléculaire |
C5H8Cl2O2S |
|---|---|
Poids moléculaire |
203.09 g/mol |
Nom IUPAC |
1-chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H8Cl2O2S/c1-4(2)3-5(4,6)10(7,8)9/h3H2,1-2H3 |
Clé InChI |
DZSOZWVVRBZRBK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(S(=O)(=O)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


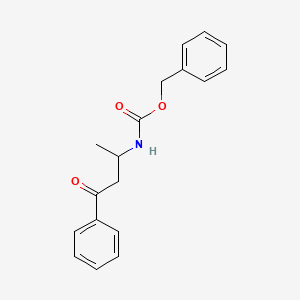
![lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13493793.png)
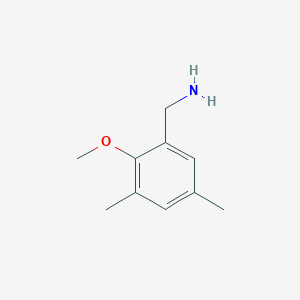
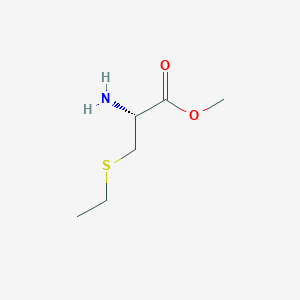
![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)
![3-(Aminomethyl)spiro[3.3]heptan-1-one](/img/structure/B13493825.png)
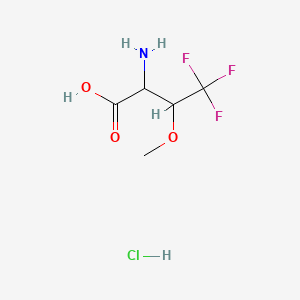

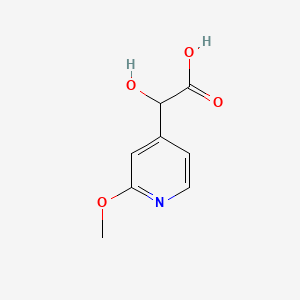
![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid](/img/structure/B13493864.png)
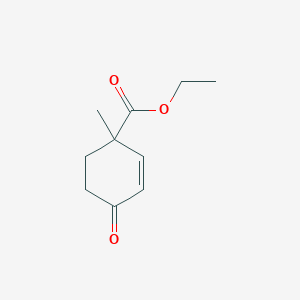
![N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493874.png)
